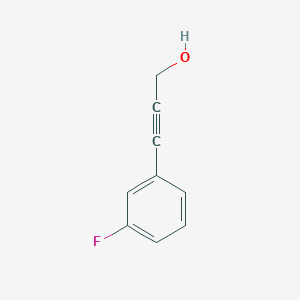

3-(3-Fluorophenyl)prop-2-yn-1-ol

Vue d'ensemble

Description

3-(3-Fluorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H7FO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propyn-1-ol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)prop-2-yn-1-ol typically involves the reaction of 3-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The terminal alkyne and hydroxyl group enable controlled oxidation pathways:

Mechanistic Insight :

Oxidation proceeds via acid-catalyzed deprotonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent. The fluorine’s inductive effect stabilizes intermediate carbocations .

Substitution Reactions

The hydroxyl group undergoes nucleophilic displacement:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| SOCl₂ | Reflux, anhydrous ether | 3-(3-Fluorophenyl)prop-2-yn-1-yl chloride | 82% |

| Tosyl chloride | Pyridine, 0°C | Tosylate intermediate | 75% |

Applications :

Tosylates serve as precursors for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Cycloaddition and Ring-Closing Reactions

The alkyne participates in [2+2] and [4+2] cycloadditions:

Notable Example :

Under Grubbs II catalysis, the alkyne undergoes ring-closing enyne metathesis (RCEM) to form tetrahydroisoquinoline intermediates, critical in alkaloid synthesis .

Organometallic Reactions

Propargyl alcohols are key substrates in hydrosilylation and isomerization:

| Reaction | Conditions | Product | Selectivity |

|---|---|---|---|

| Hydrosilylation | PtCl₂/XPhos, PhMe₂SiH | (E)-Vinylsilane | >90% E-selectivity |

| Propargyl → Allenyl | DBU, CCl₃CN, 4Å MS | Allenyl-oxazoline | 94% yield |

Mechanistic Pathway :

Platinum catalysts facilitate oxidative addition of silanes to the alkyne, followed by migratory insertion and reductive elimination . Base-mediated isomerization proceeds via allenyl-nitrile intermediates .

Acid-Catalyzed Rearrangements

The compound undergoes propargyl → allenyl shifts under acidic conditions:

| Acid | Conditions | Product | Application |

|---|---|---|---|

| H₂SO₄ (cat.) | CHCl₃, 60°C | Allenyl ketone | Fluorescent probe synthesis |

| Sc(OTf)₃ | MeCN, rt | Cyclopropane derivative | Bioactive scaffold |

Key Factor :

The fluorine substituent lowers the activation energy for -sigmatropic shifts by stabilizing transition states through resonance .

Biological Activity Modulation

Derivatives show antifungal and anticancer properties:

| Modification | Biological Target | IC₅₀ | Source |

|---|---|---|---|

| Propargyl-O-chalcone | Candida albicans | 8.1–53 μM | Antifungal agents |

| Tetrahydroisoquinoline | Bcl-2 proteins | 48.9–57.7 μM | Apoptosis induction |

Structure-Activity Relationship :

The fluorine atom enhances membrane permeability and target binding via hydrophobic interactions .

Applications De Recherche Scientifique

3-(3-Fluorophenyl)prop-2-yn-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-(3-Fluorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact pathways and targets are subject to ongoing research.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Fluorophenyl)prop-2-yn-1-ol: Similar structure but with the fluorine atom at the para position.

3-(3-Chlorophenyl)prop-2-yn-1-ol: Similar structure but with a chlorine atom instead of fluorine.

3-(3-Bromophenyl)prop-2-yn-1-ol: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

3-(3-Fluorophenyl)prop-2-yn-1-ol is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom’s electronegativity and size can affect the compound’s interaction with biological targets and its overall stability.

Activité Biologique

Overview

3-(3-Fluorophenyl)prop-2-yn-1-ol, with the molecular formula C9H7FO, is an organic compound that features a fluorine atom attached to a phenyl ring, linked to a propyn-1-ol group. This structure suggests potential for significant biological activity, particularly in antimicrobial and anticancer applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Molecular Structure:

- Formula: C9H7FO

- Molecular Weight: 152.15 g/mol

- Functional Groups: Alkyne, alcohol, and fluoro-substituted aromatic ring.

The biological activity of this compound is influenced by its chemical structure, particularly the presence of the fluorine atom, which enhances the compound's reactivity and interaction with biological targets. The following mechanisms have been proposed:

-

Antimicrobial Activity:

- The compound exhibits significant antimicrobial properties against various pathogens.

- Studies suggest that the fluorine substitution increases lipophilicity, facilitating membrane penetration and enhancing antimicrobial efficacy .

- Anticancer Activity:

Antimicrobial Properties

A study highlighted the antimicrobial efficacy of this compound against a range of pathogens including:

- Staphylococcus aureus

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness. Results indicated that lower concentrations were effective against Gram-positive bacteria compared to Gram-negative strains.

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. A summary of findings is presented in Table 1:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G2/M phase |

| PC3 (Prostate Cancer) | 12 | Inhibition of proliferation |

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated an MIC of 8 µg/mL, indicating strong antibacterial properties.

Case Study 2: Anticancer Potential

In a comparative study involving various propargylic alcohols, this compound exhibited superior anticancer activity against MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Propriétés

IUPAC Name |

3-(3-fluorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRFIQXWHWFEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382222 | |

| Record name | 3-(3-fluorophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197239-54-6 | |

| Record name | 3-(3-fluorophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.